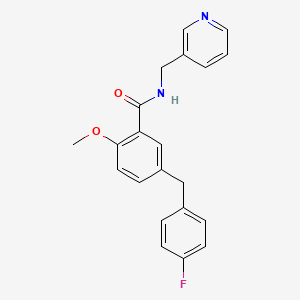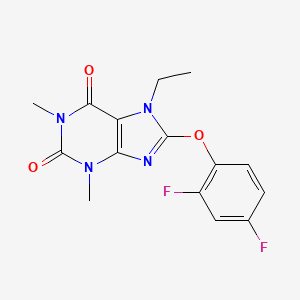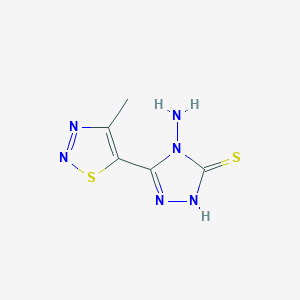
5-(4-fluorobenzyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Fluorophenyl)methyl]-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a pyridinylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methyl]-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-fluorobenzyl chloride is reacted with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinylmethyl Group: The final step involves the nucleophilic substitution reaction of the benzamide with pyridin-3-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methyl]-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-[(4-Hydroxyphenyl)methyl]-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide.
Reduction: Formation of 5-[(4-Fluorophenyl)methyl]-2-methoxy-N-[(pyridin-3-yl)methyl]aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Fluorophenyl)methyl]-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)methyl]-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyridinylmethyl groups may facilitate binding to the active site of the target, while the methoxy group may enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methyl-N-[(4-methylphenyl)methyl]benzamide
- N-(4-Fluorophenyl)-2-methoxybenzamide
- N-(3-Pyridinylmethyl)-2-methoxybenzamide
Uniqueness
5-[(4-Fluorophenyl)methyl]-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the methoxy and pyridinylmethyl groups contribute to its overall stability and solubility.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H19FN2O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-methoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C21H19FN2O2/c1-26-20-9-6-16(11-15-4-7-18(22)8-5-15)12-19(20)21(25)24-14-17-3-2-10-23-13-17/h2-10,12-13H,11,14H2,1H3,(H,24,25) |
InChI Key |
VJXIKCDYEIZGSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B11060487.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060492.png)
![5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11060497.png)
![4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B11060503.png)
![2-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11060505.png)

![1-(4-chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione](/img/structure/B11060522.png)
![3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide](/img/structure/B11060527.png)
![2-Chloro-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile](/img/structure/B11060535.png)
![1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11060537.png)
![2-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoic acid](/img/structure/B11060538.png)
![2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11060541.png)
